Caftaric acid is a natural product found in Vitis longii, Hydrastis canadensis, and other organisms with data available.
Caftaric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Caftaric acid
CAS No.: 67879-58-7
Cat. No.: VC21341969
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67879-58-7 |
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Molecular Formula | C13H12O9 |
Molecular Weight | 312.23 g/mol |
IUPAC Name | (2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 |
Standard InChI Key | SWGKAHCIOQPKFW-JTNORFRNSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |
Boiling Point | 618.2 °C at 760 mmHg |
Melting Point | 125 °C |
Chemical Structure and Properties
Caftaric acid is an esterified phenolic acid composed of caffeic acid (a hydroxycinnamate produced by plants) and tartaric acid (the principal organic acid found in grape berries) . It is classified as a hydroxycinnamic acid and specifically a tartaric acid ester form of caffeic acid . The chemical name is (2R,3R)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioate .
The structure of caftaric acid includes the characteristic hydroxycinnamic backbone with esterification to tartaric acid, giving it distinctive properties that influence its behavior in biological systems and food products.
Physical and Chemical Properties
Caftaric acid exhibits specific physicochemical characteristics that influence its stability, solubility, and reactivity in various environments. These properties are summarized in the table below:
Property | Value |
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Molecular Formula | C₁₃H₁₂O₉ |
Molecular Weight | 312.23 g/mol |
Melting Point | 124~125°C |
Boiling Point | 618.2±55.0°C (Predicted) |
Density | 1.694±0.06 g/cm³ (Predicted) |
pKa | 2.18±0.25 (Predicted) |
LogP | 1.147 (estimated) |
Physical Form | Solid |
Color | White to Pale Beige |
Odor | Odorless |
Stability | Hygroscopic |
Solubility | Slightly soluble in methanol and water (improved with heat and sonication) |
These physical and chemical properties are crucial for understanding the behavior of caftaric acid in various matrices and its potential for extraction, analysis, and application in different fields .
Natural Sources and Distribution
Caftaric acid is found in several plant sources, with grapes and grape-derived products being the most significant. Understanding its distribution in nature helps in identifying potential sources for extraction and applications.
Distribution in Grapes and Wine
Caftaric acid is found in the juice of grapes (Vitis vinifera) and impacts the color of white wine . It is the main phenolic compound in white, pink, and black table grapes as well as various wines . During alcoholic and malolactic fermentation, the ester can be enzymatically hydrolyzed, releasing its two constituents: caffeic acid and tartaric acid .
Caftaric acid concentration varies significantly among grape varieties and decreases as grapes mature. Research has identified negative correlations between caftaric acid concentration and both juice yield (r = −0.67, p > 0.01, n = 20) and sugar content (r = −0.48, p = 0.045) .
Concentration in Different Grape Varieties
Studies have monitored caftaric acid accumulation in different grape varieties from bunch closure to early véraison, revealing significant variations as shown in the table below:
Grape Variety | Caftaric Acid Concentration at Bunch Closure (mg/L) | Notes |
---|---|---|
Pinot Noir | 412.10 ± 12.28 | Highest among red varieties |
Glera | 298.86 ± 7.55 | Highest among white varieties |
Riesling | 286.00 | Commercial variety |
Sangiovese | Not specified | High total hydroxycinnamic acids (182.58 mg/kg) |
Chardonnay | Not specified | High total hydroxycinnamic acids (178.73 mg/kg) |
Merlot | Not specified | Lowest total hydroxycinnamic acids (102.67 mg/kg) |
The highest concentration of caftaric acid is typically found at or before bunch closure, with significant decreases observed as the grapes mature .
Other Plant Sources
Beyond grapes and wine, caftaric acid has been identified in:
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Echinacea purpurea (Eastern purple coneflower) as one of its bioactive components
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Cichorium endivia, Lactuca virosa, Eupatorium perfoliatum, and Smallanthus sonchifolius (to varying degrees)
Biological Properties and Health Effects
Caftaric acid demonstrates several biological activities that contribute to its potential health benefits. These properties mainly stem from its antioxidant capacity and ability to modulate various physiological processes.
Antioxidant Activity
Caftaric acid has demonstrated significant antioxidant properties in various experimental models:
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It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals with an EC₅₀ value of 20.4 μM
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It inhibits oxidation of LDL isolated from human plasma by 97.6% compared to vehicle control when used at a concentration of 5 μM
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In vivo studies show that caftaric acid content in dietary-administered red wine positively correlates with inhibition of protein carbonylation and decreased superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase activities in mice
Bioavailability and Metabolism
Research on the bioavailability of caftaric acid has shown promising results:
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Caftaric acid demonstrates good bioavailability when administered to rats
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Intact trans-caftaric acid has been detected in rat plasma along with its O-methylated derivative, trans-fertaric acid
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This indicates that caftaric acid can be absorbed and partially metabolized while retaining its basic structure, which may contribute to its biological effects
Hepatoprotective Effects
Studies have investigated the potential liver-protective effects of caftaric acid:
Role in Wine Production and Quality
Caftaric acid plays an important role in wine production and contributes significantly to wine quality characteristics, particularly color and oxidation processes.
Impact on Wine Color
Caftaric acid impacts the color of white wine . Caffeic acid, which can be released from caftaric acid during fermentation, is susceptible to chemical oxidation. Subsequent redox reactions involving caffeic acid contribute to wine browning over time and the straw-gold color that can develop in some white wines after bottling .
Indicator of Wine Oxidation
Winemakers measure caftaric acid levels as their primary method to estimate the oxidation levels that a wine has undergone . Press wines, which undergo a high degree of oxidation, typically have little to no caftaric acid remaining . This makes caftaric acid a valuable marker for assessing wine processing and quality.
Chemical Reactions in Wine
Several important chemical reactions involving caftaric acid occur in wine:
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Formation of grape reaction product (2-S glutathionyl caftaric acid), an oxidation compound produced from caftaric acid
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Degradation of malvidin 3-glucoside in the presence of grape polyphenol oxidase (PPO) and caftaric acid, forming anthocyanidin-caftaric acid adducts
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Enzymatic hydrolysis during alcoholic and malolactic fermentation, releasing caffeic acid and tartaric acid
These reactions contribute to the evolution of wine characteristics during production and aging.
Extraction and Analysis Methods
The extraction and analysis of caftaric acid from natural sources have been studied extensively, with particular focus on grape-derived products.
Extraction from Unripe Grapes
Unripe grape juice (verjuice) presents a simple high-pressure liquid chromatography (HPLC) profile for hydroxycinnamic acids, making it a potentially valuable source for caftaric acid extraction . Research has shown that:
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Verjuice may be considered one of the best raw matrices for caftaric acid extraction, comparable to Echinacea purpurea, which is generally considered the best vegetable matrix for chicoric acid extraction
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The average yield of verjuice is about 57% v/m, with caftaric acid content in Riesling grape juice reaching 286 mg/L
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When converted to a per-weight basis, this represents approximately 163.02 mg/kg of fresh grapes
Analytical Methods
Analysis of caftaric acid typically involves chromatographic techniques:
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HPLC has been used to identify and quantify caftaric acid in grape samples with retention time (RT) of 8.54 minutes
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Peaks identification can be performed using commercial standards
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Caftaric acid can be distinguished from other hydroxycinnamic acids such as caffeic acid (RT = 11.0 min) and coumaric acid (RT = 12.4 min)
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Quantification is typically achieved by comparing sample peak areas with calibration curves prepared using commercial caftaric acid standards at concentrations of 25 to 200 mg/L
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